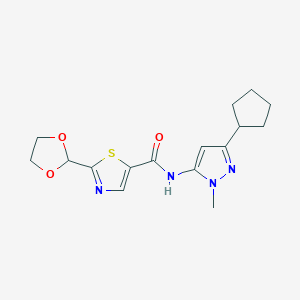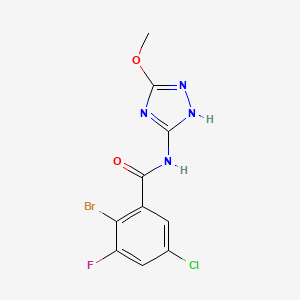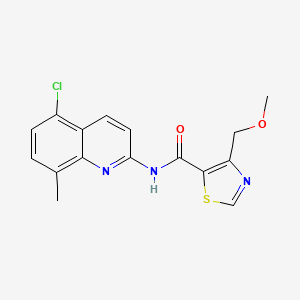![molecular formula C16H16Cl2N2O2 B6626979 N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide](/img/structure/B6626979.png)
N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorinated aromatic rings and an acetamide group, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenol with 2-chloroethylamine to form N-(2-chloroethyl)-4-chloroaniline. This intermediate is then reacted with 5-chloropyridine-2-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
化学反应分析
Types of Reactions: N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: This compound has potential applications in biological research, particularly in studying the interactions between small molecules and biological targets. It can be used as a probe to investigate enzyme activity or receptor binding.
Medicine: In the medical field, this compound may be explored for its pharmacological properties. Researchers are interested in its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
- N-[2-(4-chlorophenyl)ethyl]-2-(5-chloropyridin-2-yl)acetamide
- N-[2-(4-methoxyphenyl)ethyl]-2-(5-chloropyridin-2-yl)acetamide
- N-[2-(4-bromophenyl)ethyl]-2-(5-chloropyridin-2-yl)acetamide
Uniqueness: N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide stands out due to the presence of both chlorinated aromatic rings and an acetamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-13-3-1-12(2-4-13)11-22-8-7-19-16(21)9-15-6-5-14(18)10-20-15/h1-6,10H,7-9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDADMMSDUDOKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCCNC(=O)CC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide](/img/structure/B6626900.png)
![N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626905.png)

![N-[2-[[2-(3-fluorophenyl)acetyl]amino]ethyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626928.png)
![N-[4-[2-(diethylamino)-2-oxoethyl]phenyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626940.png)
![N-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626943.png)
![2-bromo-5-chloro-3-fluoro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B6626945.png)
![2-bromo-5-chloro-3-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide](/img/structure/B6626953.png)
![2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone](/img/structure/B6626957.png)
![N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide](/img/structure/B6626973.png)
![2-(5-chloropyridin-2-yl)-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6626987.png)

![N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide](/img/structure/B6626994.png)

